molecular formula C20H14ClF2NOS B4848267 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide

4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide

Cat. No. B4848267
M. Wt: 389.8 g/mol
InChI Key: XIOZFDPCFBALJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide, also known as ML239, is a small molecule that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and pharmacological properties.

Scientific Research Applications

4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties and has been tested in vitro and in vivo for its efficacy against various cancer cell lines. It has also been studied for its potential use in treating Alzheimer's disease and has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the disease. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to have anti-inflammatory properties and has been tested in animal models for its efficacy in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer properties, and 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide is believed to work through this mechanism. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function. This is believed to be the mechanism through which 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide exerts its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be the mechanism through which it exerts its anticancer properties. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to increase the levels of acetylcholine in the brain, which is believed to be the mechanism through which it exerts its neuroprotective effects in Alzheimer's disease. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. It has been shown to have anticancer and neuroprotective properties, which make it a promising therapeutic agent for various diseases. However, there are also limitations to using 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide in lab experiments. It has not been tested extensively in humans, and its safety profile is not fully understood. It may also have off-target effects that could limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to test 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide in human clinical trials to determine its safety and efficacy in treating various diseases. Finally, research could focus on developing analogs of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide that have improved pharmacological properties, such as increased potency or decreased toxicity.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2NOS/c21-15-8-10-16(11-9-15)26-12-13-4-6-14(7-5-13)20(25)24-19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOZFDPCFBALJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,6-difluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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